REACTION_CXSMILES
|
[C:1]([O:5]C)(=O)[C:2]#[CH:3].[NH2:7][C:8]1[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH:9]=1>>[NH:7]1[C:8]2[CH2:9][CH2:3][CH2:2][C:1](=[O:5])[C:13]=2[CH:12]=[CH:11][C:10]1=[O:14]
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Name
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|
Quantity
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5.03 mL
|
Type
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reactant
|
Smiles
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C(C#C)(=O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
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CUSTOM
|
Details
|
stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in a dark brown solution
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Type
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TEMPERATURE
|
Details
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under reflux for 60 min
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Duration
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60 min
|
Type
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CUSTOM
|
Details
|
Then the reflux condenser was removed
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Type
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DISTILLATION
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Details
|
the excess methyl propiolate was distilled off
|
Type
|
TEMPERATURE
|
Details
|
by raising the temperature to 170° C
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
the resulting solid was triturated with dichloromethane (10 mL)
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Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 25 min
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
WASH
|
Details
|
the yellow residue was washed with dichloromethane (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
N1C(C=CC=2C(CCCC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |